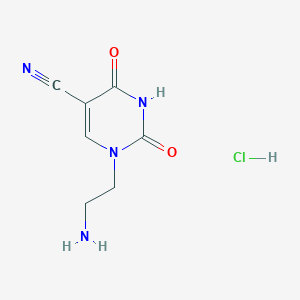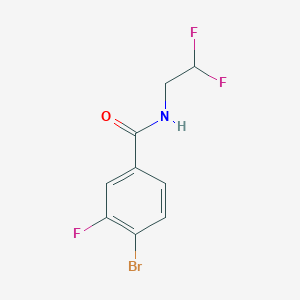
3-ヨード-1-メチル-1H-ピラゾール-5-カルボン酸
説明
3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and an iodine substituent at the third position. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
科学的研究の応用
生化学研究
ピラゾール誘導体は、D-セリンによって誘導される酸化ストレスから細胞を保護する役割を果たすD-アミノ酸オキシダーゼ(DAO)などの酵素の強力な選択的阻害剤として知られています .
医薬品化学
一部のピラゾール化合物は、抗炎症作用、鎮痛作用、解熱作用など、その潜在的な治療効果について研究されてきました。 これらの化合物は、特定の細胞株においてアポトーシスを誘導することによって、癌治療にも役割を果たす可能性があります .
有機合成
ピラゾールは、より複雑な有機分子の合成における重要な中間体として役立ちます。 これらの化合物は、さまざまな条件下での反応性と安定性のために、さまざまな有機反応で使用できます .
作用機序
Target of Action
The primary target of 3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid is D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, producing hydrogen peroxide and ammonia .
Mode of Action
3-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid acts as a potent and selective inhibitor of DAO . By inhibiting DAO, it prevents the oxidation of D-amino acids, thereby reducing the production of hydrogen peroxide and ammonia .
Biochemical Pathways
The inhibition of DAO by 3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid affects the metabolism of D-amino acids . This can have downstream effects on various biochemical pathways, including those involved in neurotransmission and cellular signaling .
Pharmacokinetics
Itsmolecular weight is 208.00, and it has a density of 1.936 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
By inhibiting DAO, 3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid can protect DAO cells from oxidative stress induced by D-serine . It specifically prevents formalin-induced tonic pain .
Action Environment
The action, efficacy, and stability of 3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid can be influenced by various environmental factors. For instance, its boiling point is 226.9±13.0 °C at 760 mmHg , suggesting that it may be stable under a wide range of temperatures.
生化学分析
Biochemical Properties
3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit D-amino acid oxidase (DAO), an enzyme that catalyzes the oxidative deamination of D-amino acids . This inhibition protects DAO cells from oxidative stress induced by D-Serine . Additionally, 3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid may interact with other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of 3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of DAO can lead to reduced oxidative stress in cells, thereby protecting them from damage . Furthermore, it may affect other cellular pathways, contributing to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, 3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active site of DAO, inhibiting its enzymatic activity . This inhibition prevents the oxidative deamination of D-amino acids, leading to reduced oxidative stress. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of DAO and other enzymes, resulting in prolonged protective effects against oxidative stress.
Dosage Effects in Animal Models
The effects of 3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits DAO without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, such as increased oxidative stress or disruption of other cellular processes . These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks.
Metabolic Pathways
3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of DAO affects the metabolism of D-amino acids, leading to changes in their concentrations within cells . Additionally, the compound may influence other metabolic pathways, contributing to alterations in cellular metabolism and function.
Transport and Distribution
The transport and distribution of 3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, it may be transported into cells via specific amino acid transporters, allowing it to reach its target enzymes and exert its effects . The distribution of the compound within tissues also influences its overall activity and efficacy.
Subcellular Localization
The subcellular localization of 3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular metabolism . Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1-m
特性
IUPAC Name |
5-iodo-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJMMQIBOKPRDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060062-17-9 | |
| Record name | 3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-3-[(3,3-difluorocyclobutyl)methoxy]benzene](/img/structure/B1382713.png)




![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382722.png)
![3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382724.png)

![[2,3'-Bipyridin]-3-ylmethanamine dihydrochloride](/img/structure/B1382727.png)


![2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1382732.png)

![Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate](/img/structure/B1382736.png)
